5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole
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Overview
Description
5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorobenzyl group and a methyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate then undergoes a cyclization reaction with methyl hydrazine to yield the desired triazole compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted triazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. For example, it may inhibit fungal enzymes involved in cell wall synthesis, thereby exerting antifungal effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene: Another triazole derivative with similar structural features but different biological activities.
4-chlorobenzyl cinnamide: A compound with a similar benzyl group but different core structure and applications.
Uniqueness
5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole is unique due to its specific combination of a 4-chlorobenzyl group and a methyl group on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXAATUILWZHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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